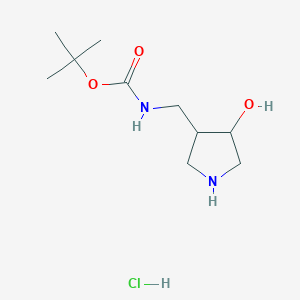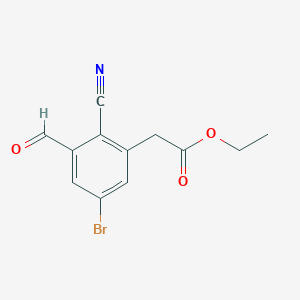
Ethyl 5-bromo-2-cyano-3-formylphenylacetate
Overview
Description
Ethyl 5-bromo-2-cyano-3-formylphenylacetate (EBCFPA) is an organic compound that has been used in a variety of scientific applications, including synthesis, drug discovery, and medical research. It is a derivative of phenylacetate, an aromatic compound found in plants. EBCFPA is an important compound because of its unique properties, including its ability to undergo a variety of chemical reactions, its low toxicity, and its ability to form strong hydrogen bonds. In
Scientific Research Applications
Ethyl 5-bromo-2-cyano-3-formylphenylacetate has been used in a variety of scientific applications, including drug discovery, medical research, and synthesis. In drug discovery, Ethyl 5-bromo-2-cyano-3-formylphenylacetate has been used as a starting material in the synthesis of novel compounds with potential therapeutic applications. In medical research, Ethyl 5-bromo-2-cyano-3-formylphenylacetate has been used as a reagent to study the structure and function of proteins. It has also been used in the synthesis of other compounds, such as peptides, nucleotides, and carbohydrates.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyano-3-formylphenylacetate is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate molecule. This electron donation facilitates the formation of a new bond between the substrate and the Ethyl 5-bromo-2-cyano-3-formylphenylacetate molecule. This new bond is responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-bromo-2-cyano-3-formylphenylacetate are not well understood. However, it is believed that the compound may have some anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in laboratory studies. Additionally, Ethyl 5-bromo-2-cyano-3-formylphenylacetate has been shown to inhibit the growth of certain cancer cell lines in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 5-bromo-2-cyano-3-formylphenylacetate in laboratory experiments include its low toxicity, its ability to form strong hydrogen bonds, and its ability to undergo a variety of chemical reactions. Additionally, its low cost and availability make it an attractive choice for use in laboratory experiments. The main limitation of using Ethyl 5-bromo-2-cyano-3-formylphenylacetate in laboratory experiments is its lack of specificity. It has been shown to react with a wide variety of substrates, making it difficult to control the reaction conditions.
Future Directions
The potential future applications of Ethyl 5-bromo-2-cyano-3-formylphenylacetate are numerous. It has been suggested that the compound may be used in the development of novel drugs and therapeutics. Additionally, it has been suggested that the compound may be used in the synthesis of peptides, nucleotides, and carbohydrates. Finally, further research into the biochemical and physiological effects of Ethyl 5-bromo-2-cyano-3-formylphenylacetate may reveal new therapeutic applications for the compound.
properties
IUPAC Name |
ethyl 2-(5-bromo-2-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-10(13)4-9(7-15)11(8)6-14/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBBSCRUGTHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-cyano-3-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




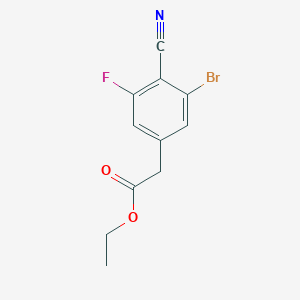
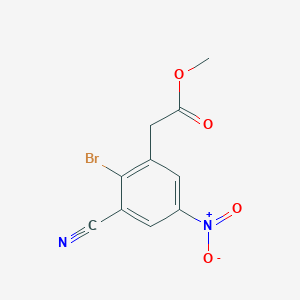

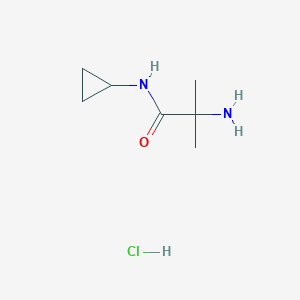





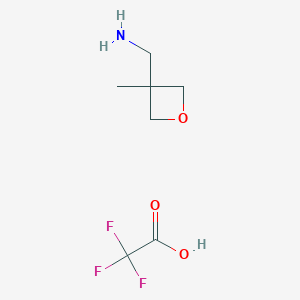
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
